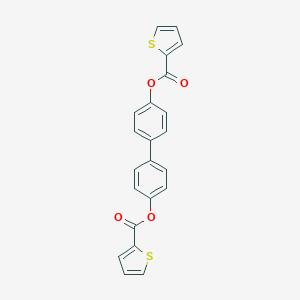
2-(4-chlorophenyl)-2-oxoethyl 1,3-dioxo-2-quinolin-5-ylisoindoline-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-2-oxoethyl 1,3-dioxo-2-quinolin-5-ylisoindoline-5-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 1,3-dioxo-2-quinolin-5-ylisoindoline-5-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenating agents, oxidizing agents, and catalysts . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-2-oxoethyl 1,3-dioxo-2-quinolin-5-ylisoindoline-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 1,3-dioxo-2-quinolin-5-ylisoindoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, leading to the modulation of various biological processes. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral RNA .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-chlorophenyl)-2-oxoethyl 1,3-dioxo-2-quinolin-5-ylisoindoline-5-carboxylate include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
5-Fluoroindole: Used in the synthesis of pharmaceuticals.
What sets this compound apart is its unique combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C26H15ClN2O5 |
|---|---|
Molekulargewicht |
470.9 g/mol |
IUPAC-Name |
[2-(4-chlorophenyl)-2-oxoethyl] 1,3-dioxo-2-quinolin-5-ylisoindole-5-carboxylate |
InChI |
InChI=1S/C26H15ClN2O5/c27-17-9-6-15(7-10-17)23(30)14-34-26(33)16-8-11-18-20(13-16)25(32)29(24(18)31)22-5-1-4-21-19(22)3-2-12-28-21/h1-13H,14H2 |
InChI-Schlüssel |
SECHDVIRWOCMFM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=N2)C(=C1)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OCC(=O)C5=CC=C(C=C5)Cl |
Kanonische SMILES |
C1=CC2=C(C=CC=N2)C(=C1)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OCC(=O)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[4-(3-methylphenoxy)phenyl]benzamide](/img/structure/B339978.png)
![4-bromo-N-[4-(3-methylphenoxy)phenyl]benzamide](/img/structure/B339980.png)
![4-bromo-N-[4-(4-methylphenoxy)phenyl]benzamide](/img/structure/B339981.png)
![N-[4-(2,4-dichlorophenoxy)phenyl]-2-methylbenzamide](/img/structure/B339982.png)
![2-methyl-N-[4-(1-naphthyloxy)phenyl]benzamide](/img/structure/B339983.png)
![2-methyl-N-[4-(3-methylphenoxy)phenyl]benzamide](/img/structure/B339985.png)

![N-[4-(2-isopropyl-5-methylphenoxy)phenyl]-2-furamide](/img/structure/B339989.png)
![N-(4-{[4-(4-methylphenoxy)anilino]carbonyl}phenyl)-2-furamide](/img/structure/B339990.png)
![N-[4-(2,3-dimethylphenoxy)phenyl]-2-furamide](/img/structure/B339991.png)




